molecular formula C17H17N3O2S2 B2381380 2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 878061-04-2

2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B2381380
CAS RN: 878061-04-2
M. Wt: 359.46
InChI Key: UVANFTJSQGMTDV-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their various biological activities . They are characterized by a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex derivative of benzo[d]thiazole, with additional functional groups attached to it.


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These building blocks are connected via various approaches, such as S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including IR, HNMR, and GCMS . These techniques can provide detailed information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be determined using various techniques. For example, the molecular weight can be computed, and properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be determined .

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential anticancer properties. Research studies have explored its effects on cancer cell lines, including breast cancer, lung cancer, and melanoma. It exhibits cytotoxicity and apoptosis induction, making it a promising candidate for further investigation in cancer therapy.

Corrosion Inhibition

The compound’s structure contains a thiazole ring, which contributes to its remarkable corrosion inhibition properties. Studies have demonstrated its ability to form dense protective coatings on metal surfaces during adsorption, making it valuable for combating corrosion.

Antiviral Activity

In the fight against viral infections, this compound has shown promise. Specifically, it exhibits anti-TMV (Tobacco Mosaic Virus) activity . Further research is needed to explore its potential as an antiviral agent against other viruses.

Novel Heterocyclic Synthesis

Researchers have utilized this compound as a key precursor for synthesizing novel heterocyclic compounds . Its versatile structure allows for modifications, leading to the creation of diverse chemical entities with potential biological activities.

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on the specific compound and its biological activity. For example, some compounds have shown anticonvulsant activity, possibly through effecting GABAergic neurotransmission .

Future Directions

Future research on benzo[d]thiazole derivatives could focus on developing more effective derivatives with improved safety profiles. There is also potential for exploring their use in various applications, such as anticonvulsant drugs .

properties

IUPAC Name

2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-6-9(22-3)4-5-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVANFTJSQGMTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

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